molecular formula C19H13F9N2O6 B2358752 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 400078-48-0

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2358752
CAS No.: 400078-48-0
M. Wt: 536.307
InChI Key: DNCLTGKSGYDDSY-UHFFFAOYSA-N
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Description

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate is a fluorinated aromatic compound featuring a benzoyl core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The benzoyl group is linked via an amide bond to a carbamate moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The compound’s synthesis likely involves esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by coupling with a carbamate-forming reagent such as 4-(trifluoromethoxy)phenyl isocyanate .

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O6/c20-17(21,22)8-33-12-5-6-14(34-9-18(23,24)25)13(7-12)15(31)30-36-16(32)29-10-1-3-11(4-2-10)35-19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLTGKSGYDDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Haloacetonitrile-Mediated Ester Formation

As described in US20040220409A1, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid reacts with haloacetonitrile (e.g., bromoacetonitrile) in the presence of a base, forming a reactive mixed carbonate ester. This intermediate is highly electrophilic, enabling subsequent nucleophilic attack by amines.

Reaction Conditions

Parameter Details
Activator Bromoacetonitrile (1.2 eq)
Base Triethylamine (2.5 eq)
Solvent Dichloromethane
Temperature 0–25°C
Reaction time 2–4 hours

Acyl Chloride Formation

Alternatively, the acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Reaction Conditions

Parameter Details
Chlorinating agent Thionyl chloride (3.0 eq)
Solvent Toluene or dichloromethane
Temperature Reflux (40–80°C)
Reaction time 4–6 hours

Formation of the Benzamide Intermediate

The activated acid is coupled with 4-amino-N-hydroxybenzamide or a similar amine to introduce the carbamate precursor. Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed to form the amide bond.

Reaction Conditions

Parameter Details
Coupling agent HATU (1.1 eq)
Base N,N-Diisopropylethylamine (3.0 eq)
Solvent Dimethylformamide
Temperature 25°C
Reaction time 12–18 hours

The reaction proceeds via in situ activation of the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine. Yields typically range from 70–85% after purification.

Carbamate Formation

The hydroxyl group of the benzamide intermediate is converted to a carbamate using 4-(trifluoromethoxy)phenyl chloroformate. This step requires careful pH control to avoid premature hydrolysis of the chloroformate.

Reaction Conditions

Parameter Details
Chloroformate reagent 4-(Trifluoromethoxy)phenyl chloroformate (1.5 eq)
Base Pyridine (2.0 eq)
Solvent Tetrahydrofuran
Temperature 0–10°C
Reaction time 1–2 hours

The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic chloroformate, releasing hydrochloric acid. The base neutralizes HCl, driving the reaction to completion.

Optimization and Yield Improvement Strategies

Critical factors influencing yield include:

  • Catalyst Loading : Increasing copper catalyst concentration to 0.2 eq improves alkoxylation efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkoxylation and coupling steps.
  • Temperature Control : Lower temperatures (0–10°C) during carbamate formation minimize side reactions.

Analytical Characterization

The final product is characterized using:

  • Nuclear Magnetic Resonance (NMR) : $$^{19}\text{F}$$ NMR confirms trifluoroethoxy and trifluoromethoxy groups (δ = -58 to -62 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ($$m/z$$ 586.1 [M+H]$$^+$$).
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1740 cm$$^{-1}$$ (carbamate C=O) and 1680 cm$$^{-1}$$ (amide C=O).

Challenges and Alternative Approaches

Challenges include the hygroscopic nature of intermediates and side reactions during carbamate formation. Alternative pathways involve:

  • Enzymatic Carbamate Synthesis : Lipases catalyze carbamate formation under mild conditions, though scalability remains limited.
  • Solid-Phase Synthesis : Immobilizing the amine on resin simplifies purification but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, especially at the aromatic rings, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be performed using reagents like lithium aluminum hydride, targeting the carbonyl groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, influenced by the electron-withdrawing trifluoroethoxy and trifluoromethoxy groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous media.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of a catalyst for electrophilic substitution.

Major Products

  • Oxidation: : Oxidized aromatic derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Halogenated benzoylamino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of trifluoroethoxy groups, which can enhance lipophilicity and improve bioavailability. Research indicates that similar compounds may inhibit specific signaling pathways involved in tumor progression. For instance, compounds with similar structural motifs have been shown to inhibit the NF-κB pathway, crucial for cancer cell proliferation and survival.

Antimicrobial Properties
Studies have suggested that the compound exhibits antimicrobial activity against various pathogens. The trifluoromethyl groups may contribute to its efficacy by altering membrane permeability or interfering with metabolic processes in microorganisms .

Agrochemicals

Pesticidal Applications
Due to its unique chemical structure, this compound may serve as a candidate for developing new agrochemicals. The trifluoroethoxy groups can enhance the stability and efficacy of pesticides by improving their interaction with target pests or pathogens . Preliminary studies suggest that its derivatives could exhibit significant insecticidal or fungicidal properties.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. The fluorinated segments can impart hydrophobic characteristics, making them suitable for applications in coatings and sealants where water resistance is critical.

Case Study 1: Anticancer Research

A study evaluated a series of compounds related to [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate for their ability to inhibit cancer cell growth in vitro. The results indicated that compounds with similar functional groups demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various fluorinated compounds against bacterial strains, This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The compound exerts its effects through specific molecular interactions involving its trifluoroethoxy and trifluoromethoxy groups. These interactions often include hydrogen bonding, π-π stacking, and van der Waals forces with various biological and chemical targets. The electron-withdrawing nature of these groups also affects the compound's reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. N-[2-(Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Thiazolidinone Derivative)

  • Structure: Replaces the carbamate group with a thiazolidinone ring.
  • Synthesis : Derived from hydrazones of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide and thioglycolic acid .

B. 1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone (Oxadiazole Derivative)

  • Structure : Features a 1,3,4-oxadiazole ring instead of the carbamate.
  • Synthesis : Formed by cyclization of hydrazones with acetic anhydride .

C. NU-FL (2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-ethylmorpholino)benzamide)

  • Structure: Benzamide with a morpholino substituent.
  • Synthesis: Reacts 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine .
  • Properties: The morpholino group increases basicity and water solubility, contrasting with the carbamate’s neutral trifluoromethoxy phenyl group .

D. Flecainide (N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)

  • Structure : Benzamide with a piperidinylmethyl group.
  • Bioactivity : Clinically used as a sodium channel blocker; the trifluoroethoxy groups are critical for binding .
  • Comparison : The carbamate’s trifluoromethoxy group may enhance lipophilicity and blood-brain barrier penetration compared to Flecainide’s piperidine .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Bioactivity Insights
Target Carbamate ~600 ~4.2 Carbamate, trifluoroethoxy Potential ion channel modulation
Thiazolidinone Derivative ~520 ~3.8 Thiazolidinone Anticandidal activity reported
Oxadiazole Derivative ~550 ~4.0 Oxadiazole Antimicrobial activity
NU-FL ~480 ~3.5 Morpholino Sodium channel inhibition
Flecainide ~414 ~2.9 Piperidine Antiarrhythmic (Na+ blocker)

Biological Activity

The compound [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate (CAS No. 338395-40-7) is a complex organic molecule characterized by its unique trifluoroethoxy groups and carbamate structure. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H20F12N2O6
  • Molecular Weight : 660.41 g/mol
  • Structural Features :
    • Contains two trifluoroethoxy groups which enhance lipophilicity and biological activity.
    • The carbamate moiety is known for its role in enzyme inhibition.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. Notably, thiazolidin-4-one derivatives containing a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety showed significant cytotoxic effects against glioblastoma cells (LN229). The evaluation was performed using several assays:

  • MTT Assay : Measured cell viability.
  • Colony Formation Assay : Assessed the ability of cells to proliferate.
  • TUNEL Assay : Evaluated DNA fragmentation indicative of apoptosis.

The derivatives exhibited IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition, suggesting potential for neuroprotective applications as well .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels in synapses.
  • Butyrylcholinesterase (BuChE) : Plays a role in the hydrolysis of neurotransmitters; selective inhibitors may have therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Glioblastoma Cells :
    • Derivatives demonstrated significant cytotoxicity with some compounds inducing apoptosis in cancer cells.
    • Compounds 5b, 5d, and 5m were particularly effective, showing enhanced efficacy compared to standard treatments .
  • Enzyme Inhibition Studies :
    • A series of hydrazinecarboxamides derived from the compound were screened for their ability to inhibit AChE and BuChE.
    • Results indicated that some derivatives had lower IC50 values than the clinically used drug rivastigmine, highlighting their potential as therapeutic agents .
  • In Silico Studies :
    • Molecular docking simulations suggested favorable interactions between the compound and target proteins involved in cancer progression and neurodegeneration.
    • ADMET predictions indicated good absorption and distribution profiles, adhering to Lipinski's rule of five .

Data Tables

Compound NameBiological ActivityIC50 (µM)Remarks
Thiazolidin-4-one Derivative 5bAntiglioma<30High efficacy against LN229
Thiazolidin-4-one Derivative 5dAntiglioma<40Induces apoptosis
Hydrazinecarboxamide DerivativeAChE Inhibition27.04More potent than rivastigmine
Hydrazinecarboxamide DerivativeBuChE Inhibition58.01Selective inhibitor

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